

Mass Spectrometry Analysis of 6-epi-Ophiobolin G: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 6-epi-ophiobolin G

Cat. No.: B15563034

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry-based analysis of **6-epi-ophiobolin G**, a sesterterpenoid natural product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the analytical workflow, offering a comprehensive resource for researchers in natural product chemistry, analytical chemistry, and drug development.

Introduction to 6-epi-Ophiobolin G

6-epi-Ophiobolin G is a member of the ophiobolin family, a class of sesterterpenoids characterized by a 5-8-5 tricyclic ring system.[1] These compounds are produced by various fungal species, particularly from the genera *Aspergillus* and *Bipolaris*. [1] Ophiobolins, including **6-epi-ophiobolin G**, have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and phytotoxic effects. [2][3][4] Accurate and robust analytical methods, primarily centered around mass spectrometry, are crucial for the identification, characterization, and quantification of these compounds in complex fungal extracts.

Molecular Structure:

- Molecular Formula: $C_{25}H_{34}O_2$ [5]
- Structure: A sesterterpenoid with a characteristic fused 5-8-5 ring system.

Quantitative Mass Spectrometric Data

The high-resolution mass spectrometry (HRMS) data is fundamental for the confirmation of the elemental composition of **6-epi-ophiobolin G**. The primary ionization method for this class of compounds is electrospray ionization (ESI), typically forming a protonated molecule $[M+H]^+$ in positive ion mode.

Parameter	Value	Source
Molecular Formula	$C_{25}H_{34}O_2$	[5]
Monoisotopic Mass	366.2559 g/mol	Calculated
Primary Adduct (Positive ESI)	$[M+H]^+$	Inferred
Theoretical m/z of $[M+H]^+$	367.2632	Calculated

Table 1: Key Mass Spectrometric Data for **6-epi-Ophiobolin G**.

Tandem Mass Spectrometry (MS/MS) Fragmentation Data

Tandem mass spectrometry (MS/MS) is employed to elicit structural information through the fragmentation of the precursor ion. While a detailed public fragmentation spectrum for **6-epi-ophiobolin G** is not extensively documented, the fragmentation patterns of ophiobolins are known to involve characteristic rearrangements, including McLafferty-type rearrangements.[6] The fragmentation data for closely related ophiobolins can provide insights into the expected fragmentation of **6-epi-ophiobolin G**.

A representative table of expected fragment ions would be populated here based on experimental data. Researchers should perform MS/MS experiments to determine the specific fragmentation pattern of their **6-epi-ophiobolin G** standard.

Experimental Protocols

The following sections detail the methodologies for the extraction and mass spectrometric analysis of **6-epi-ophiobolin G** from fungal cultures.

Sample Preparation: Fungal Metabolite Extraction

This protocol is a generalized procedure for the extraction of ophiobolins from fungal cultures.

- Fungal Cultivation: Cultivate the producing fungal strain (e.g., *Aspergillus* sp.) on a suitable solid or in a liquid medium until sufficient growth and metabolite production are achieved.
- Extraction:
 - For solid media, agar plugs can be extracted. For liquid cultures, the mycelium and broth are typically separated.
 - The fungal material is extracted with an organic solvent. A common choice is ethyl acetate with 1% formic acid, followed by a second extraction with isopropanol or acetonitrile.
 - The extraction is often facilitated by vortexing and ultrasonication.
- Solvent Evaporation: The combined organic extracts are evaporated to dryness under a gentle stream of nitrogen.
- Reconstitution: The dried residue is redissolved in a solvent compatible with the liquid chromatography system, such as methanol.
- Filtration: The reconstituted sample is filtered through a 0.2 µm syringe filter prior to injection to remove any particulate matter.

UPLC-Q-TOF-MS/MS Analysis

Ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry is a powerful technique for the analysis of complex mixtures containing ophiobolins.^{[2][6]}

Liquid Chromatography (LC) Parameters:

Parameter	Typical Value
LC System	Waters ACQUITY UPLC or similar
Column	ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 μ m) or equivalent C18 column
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient Elution	A typical gradient starts with a low percentage of organic phase (B), ramping up to a high percentage to elute compounds of varying polarities.
Flow Rate	0.3 - 0.4 mL/min
Column Temperature	35 - 45 °C
Injection Volume	1 - 5 μ L

Table 2: Typical UPLC Parameters for Ophiobolin Analysis.

Mass Spectrometry (MS) Parameters:

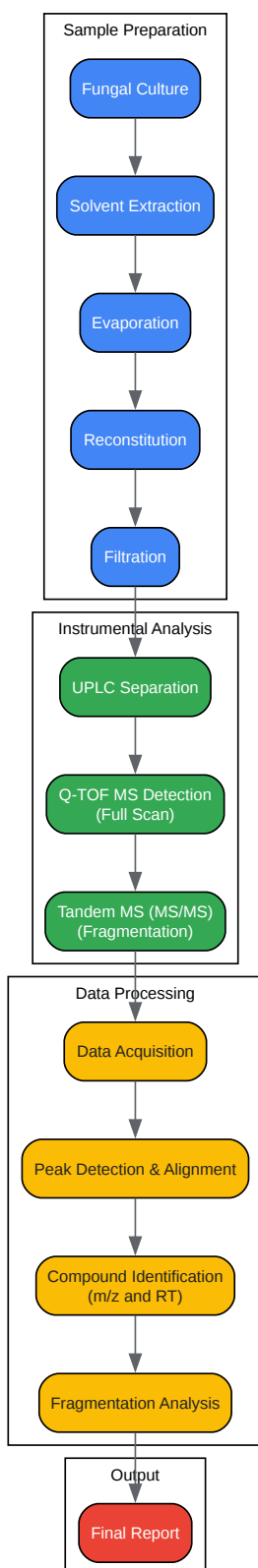
Parameter	Typical Value
Mass Spectrometer	Waters SYNAPT G2 HDMS, Agilent 6210 TOF, or similar Q-TOF instrument
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Mass Range	m/z 50 - 1200
Capillary Voltage	2.5 - 3.0 kV
Cone Voltage	30 - 40 V
Source Temperature	100 - 120 °C
Desolvation Temperature	250 - 400 °C
Collision Energy (for MS/MS)	Ramped collision energy (e.g., 20-50 eV) to generate fragment ions.

Table 3: Typical Q-TOF-MS Parameters for Ophiobolin Analysis.

Visualized Workflows and Pathways

Experimental Workflow for Analysis

The following diagram illustrates the general workflow for the mass spectrometry-based analysis of **6-epi-ophiobolin G** from a fungal source.

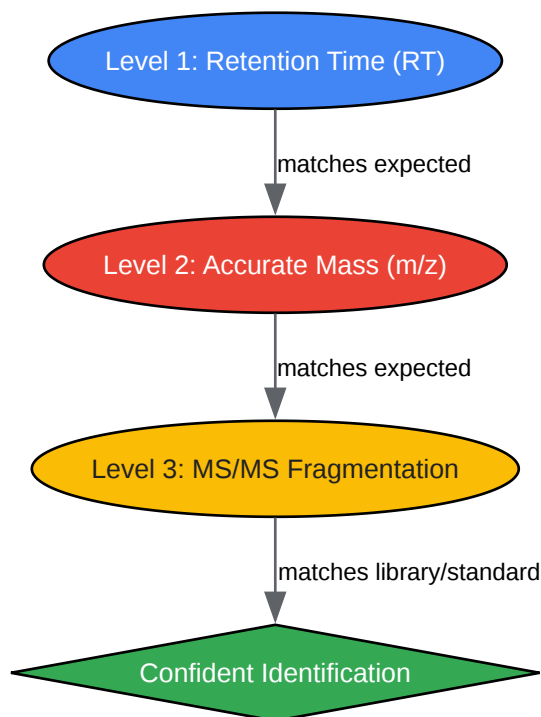


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Caption: Workflow for the analysis of **6-epi-ophiobolin G**.

Logical Relationship in Data Analysis

The identification of **6-epi-ophiobolin G** relies on a logical hierarchy of data, starting from its retention time and accurate mass, and confirmed by its fragmentation pattern.



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